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Abstract
The guanidinium group, a key structural motif in a multitude of biologically active compounds,

continues to be a focal point in medicinal chemistry and drug discovery. Its unique electronic

and geometric properties confer upon it the ability to engage in specific molecular interactions,

rendering it a privileged scaffold for the design of novel therapeutics. This technical guide

provides a comprehensive overview of pentabutylguanidine, a lesser-explored member of the

guanidine family. While direct literature on pentabutylguanidine is sparse, this document

extrapolates from the rich knowledge base of guanidine chemistry and pharmacology to

present a forward-looking perspective on its potential. We will delve into prospective synthesis

strategies, predicted chemical and physical properties, and potential biological activities and

mechanisms of action. Furthermore, this guide will explore hypothetical therapeutic applications

and outline crucial toxicological considerations, providing a foundational roadmap for

researchers, scientists, and drug development professionals interested in unlocking the

therapeutic potential of this intriguing molecule.
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Introduction: The Guanidinium Moiety - A
Cornerstone of Bioactivity
The guanidine functional group, characterized by a central carbon atom double-bonded to one

nitrogen and single-bonded to two other nitrogens, is a highly basic and resonance-stabilized

moiety.[1][2] This unique structure is found in the essential amino acid arginine and a vast array

of natural products and synthetic pharmaceuticals.[3] The delocalized positive charge of the

protonated guanidinium ion allows it to form strong, directional hydrogen bonds and

electrostatic interactions with biological targets such as carboxylates, phosphates, and sulfates,

which are prevalent in proteins and nucleic acids.

Guanidine-containing compounds exhibit a remarkably broad spectrum of biological activities,

including antimicrobial, anticancer, antidiabetic, and cardiovascular effects.[1][4][5][6] Their

mechanisms of action are equally diverse, ranging from the inhibition of enzymes and ion

channels to the disruption of cellular membranes.[7][8] Pentabutylguanidine, with its five butyl

substituents, represents a lipophilic variation of the core guanidine structure, suggesting

potentially unique pharmacokinetic and pharmacodynamic properties that warrant thorough

investigation.

Synthesis and Chemical Properties of
Pentabutylguanidine
While specific, optimized synthesis protocols for pentabutylguanidine are not readily available

in the peer-reviewed literature, its synthesis can be approached through established methods

for creating substituted guanidines.

Prospective Synthetic Routes
The synthesis of pentasubstituted guanidines can be challenging due to the steric hindrance

around the central carbon. However, several strategies can be envisioned:

Guanylation of Di-n-butylamine: A common approach involves the reaction of a suitable

guanylating agent with a secondary amine. In this case, di-n-butylamine would serve as the

nucleophile. The choice of the guanylating agent is critical to overcome the steric bulk of the

butyl groups. Reagents such as N,N'-di-Boc-N''-triflylguanidine or the use of HATU as a

coupling agent for the synthesis of sterically hindered guanidines could be effective.[9][10]
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Reaction of a Urea Derivative: An alternative route involves the activation of a trisubstituted

urea, followed by reaction with a secondary amine.[11] For pentabutylguanidine, this would

entail the synthesis of a tetrabutylurea, its activation (e.g., with phosphorus oxychloride), and

subsequent reaction with mono-n-butylamine.

A generalized workflow for the synthesis is depicted below:

Guanylation of Di-n-butylamine

Urea Derivative Route

Di-n-butylamine

Guanylation

Guanylating Agent
(e.g., N,N'-di-Boc-N''-triflylguanidine)

Protected Pentabutylguanidine DeprotectionDeprotection (if necessary) Pentabutylguanidine

Tetrabutylurea Activation

Activating Agent
(e.g., POCl3) Mono-n-butylamine

Nucleophilic Attack

Activated Intermediate

Pentabutylguanidine
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Caption: Prospective synthetic workflows for pentabutylguanidine.

Physicochemical Properties
Based on its structure, several key physicochemical properties of pentabutylguanidine can be

predicted.
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Property Predicted Value Source

Molecular Formula C21H45N3 PubChem[12]

Molecular Weight 339.6 g/mol PubChem[12]

IUPAC Name 1,1,2,3,3-pentabutylguanidine PubChem[12]

Boiling Point ~450.9 °C at 760 mmHg Smolecule[13]

Flash Point ~226.5 °C Smolecule[13]

Refractive Index ~1.469 Smolecule[13]

LogP High (due to five butyl chains) Inferred

Basicity (pKa) Expected to be a strong base Inferred from guanidine core

The high lipophilicity conferred by the five butyl chains is a defining feature of

pentabutylguanidine. This property will significantly influence its solubility, membrane

permeability, and pharmacokinetic profile, likely leading to good absorption and distribution into

lipid-rich tissues.

Potential Biological Activities and Mechanisms of
Action
The biological activities of guanidine compounds are vast and varied.[2][4] The lipophilic nature

of pentabutylguanidine may steer its activity towards targets embedded in or associated with

cellular membranes.

Antimicrobial and Antifungal Activity
Many lipophilic guanidinium compounds exhibit potent antimicrobial activity by disrupting the

integrity of bacterial cell membranes. The positively charged guanidinium headgroup can

interact with the negatively charged components of the microbial cell envelope, while the

hydrophobic tails insert into the lipid bilayer, leading to membrane permeabilization and cell

death. It is plausible that pentabutylguanidine could demonstrate broad-spectrum activity

against various Gram-positive and Gram-negative bacteria, as well as fungi.[5]
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Ion Channel Modulation
Guanidine and its derivatives are known to interact with various ion channels. A prominent

example is the inhibition of voltage-gated potassium (Kv) channels.[7] By blocking these

channels, guanidines can prolong the action potential, leading to enhanced neurotransmitter

release at the neuromuscular junction. The bulky butyl groups of pentabutylguanidine may

confer a unique selectivity profile for different ion channel subtypes.

Pentabutylguanidine

Ion Channel
(e.g., Voltage-gated K+ channel)

Binding and Blockade

Altered Ion Flux

Inhibition of Ion Flow

Cell Membrane

Altered Cellular Response
(e.g., prolonged action potential)
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Caption: Hypothetical mechanism of ion channel modulation by pentabutylguanidine.

Anticancer Properties
Certain guanidine alkaloids isolated from marine sponges have demonstrated significant

cytotoxic activity against various cancer cell lines.[6] The mechanisms underlying these effects

are often multifactorial and can include the induction of apoptosis, inhibition of cell proliferation,

and disruption of mitochondrial function. The lipophilicity of pentabutylguanidine could facilitate

its entry into cancer cells and interaction with intracellular targets.
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Hypothetical Therapeutic Applications
Based on the potential biological activities, several therapeutic applications for

pentabutylguanidine can be postulated.

Infectious Diseases: As a potent antimicrobial agent, pentabutylguanidine could be

developed as a topical or systemic treatment for bacterial and fungal infections, particularly

those caused by drug-resistant strains.

Neuromuscular Disorders: Its potential to modulate ion channels could be explored for the

treatment of neuromuscular disorders where enhanced neurotransmitter release is

beneficial, such as Lambert-Eaton myasthenic syndrome.[7]

Oncology: Further investigation into its cytotoxic effects could lead to the development of

novel anticancer agents. Combination therapies with existing chemotherapeutics could also

be a promising avenue.[14]

Pain Management: Modulation of ion channels involved in nociception could make

pentabutylguanidine a candidate for the development of new analgesics.

Experimental Protocols
To validate the hypothesized properties of pentabutylguanidine, a series of well-defined

experimental protocols are necessary.

Synthesis and Characterization
Synthesis: Employ a suitable method, such as the HATU-mediated guanylation of di-n-

butylamine.

Purification: Purify the crude product using column chromatography on silica gel.

Characterization: Confirm the structure and purity of the final compound using:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

Mass Spectrometry (MS) to determine the molecular weight.
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High-Performance Liquid Chromatography (HPLC) to assess purity.[15]

In Vitro Biological Assays
Antimicrobial Susceptibility Testing:

Determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically

relevant bacteria and fungi using broth microdilution methods.

Cytotoxicity Assays:

Evaluate the cytotoxic effects on various cancer cell lines (e.g., HeLa, THP-1) and a non-

cancerous control cell line using an MTT or similar cell viability assay.[6]

Electrophysiology:

Use patch-clamp techniques on cells expressing specific ion channels (e.g., Kv channels)

to determine the effect of pentabutylguanidine on channel gating and conductance.

Toxicological Considerations
A thorough toxicological evaluation is paramount for any new chemical entity.

In Vitro Toxicity: Assess cytotoxicity against primary human cell lines to determine a

preliminary therapeutic index.

In Vivo Toxicity: Conduct acute and chronic toxicity studies in animal models (e.g., rodents)

to evaluate systemic toxicity, identify target organs, and establish a no-observed-adverse-

effect level (NOAEL).

Genotoxicity: Perform assays such as the Ames test to assess the mutagenic potential.

Conclusion and Future Directions
Pentabutylguanidine represents an unexplored yet potentially valuable molecule within the vast

chemical space of guanidine derivatives. Its inherent lipophilicity suggests a pharmacological

profile distinct from more polar guanidinium compounds. This guide has laid out a theoretical
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framework for its synthesis, properties, and potential applications, grounded in the established

science of guanidine chemistry and biology.

Future research should focus on the practical synthesis and rigorous biological evaluation of

pentabutylguanidine. A systematic investigation of its structure-activity relationships, through

the synthesis of analogs with varying alkyl chain lengths and branching, will be crucial in

optimizing its therapeutic potential and minimizing off-target effects. The insights gained from

such studies will not only illuminate the specific promise of pentabutylguanidine but also

contribute to the broader understanding of how lipophilicity influences the biological activity of

guanidine-containing compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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